molecular formula C15H14N2O2S B2916184 N-(1H-indol-5-yl)-4-methylbenzenesulfonamide CAS No. 883055-01-4

N-(1H-indol-5-yl)-4-methylbenzenesulfonamide

Cat. No.: B2916184
CAS No.: 883055-01-4
M. Wt: 286.35
InChI Key: ZALHYHBETCQBJX-UHFFFAOYSA-N
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Description

N-(1H-Indol-5-yl)-4-methylbenzenesulfonamide is a chemical compound with the CAS Registry Number 883055-01-4. It has a molecular formula of C15H14N2O2S and a molecular weight of 286.35 g/mol . This compound is part of the sulfonamide class, which is an important group in medicinal chemistry known for a wide spectrum of biological activities, including anticancer and anti-inflammatory functions . As a research chemical, it serves as a valuable building block or intermediate in organic synthesis and drug discovery projects. Researchers can utilize this compound to explore new pharmacologically active molecules or to study structure-activity relationships (SAR). The product is provided as a solid and should be stored sealed in a dry environment at room temperature . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(1H-indol-5-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-11-2-5-14(6-3-11)20(18,19)17-13-4-7-15-12(10-13)8-9-16-15/h2-10,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALHYHBETCQBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671329
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-4-methylbenzenesulfonamide typically involves the reaction of 5-aminoindole with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Aminoindole derivatives.

    Substitution: Halogenated or sulfonylated indole derivatives.

Scientific Research Applications

N-(1H-indol-5-yl)-4-methylbenzenesulfonamide is a compound with diverse applications in chemistry, biology, medicine, and industry, largely due to its unique structure featuring both an indole ring and a sulfonamide group.

Scientific Research Applications

  • Chemistry this compound serves as a building block in the synthesis of complex molecules.
  • Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine This compound is investigated for its potential as a pharmaceutical agent because of its structural similarity to bioactive indole derivatives.
  • Industry It is utilized in the development of dyes, pigments, and other industrial chemicals.

Biological Activities

The compound's biological activity is of interest in antimicrobial and anticancer research. The indole structure is critical for biological interactions, and the sulfonamide group enhances binding affinity to biological targets. It interacts with molecular targets, influencing biochemical pathways, modulating protein and enzyme activity, and forming hydrogen bonds with biological molecules to enhance binding specificity.

Antimicrobial Properties

This compound exhibits antimicrobial activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans.

PathogenMIC (µg/mL)Activity
Methicillin-resistant S. aureus≤ 0.25Strong anti-MRSA activity
Cryptococcus neoformans≤ 0.25Antifungal activity

MIC refers to Minimum Inhibitory Concentration. The compound is a candidate for development as an antimicrobial agent.

Anticancer Activity

The compound has shown potential as an anticancer agent, inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Cell Lines TestedIC50 Values
HCT1160.12 µM
SW4802 µM

These findings suggest its potential as a therapeutic agent in colorectal cancer treatment. IC50 values represent the concentration required for 50% inhibition .

Study on Antimicrobial Activity

Researchers synthesized a series of analogues and evaluated their efficacy against MRSA and fungi. Compounds with halogen substitutions on the indole ring exhibited enhanced antibacterial properties.

Study on Anticancer Mechanisms

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors in the body, leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The sulfonamide group can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Features and Activities of Sulfonamide Derivatives
Compound Name Heterocycle/Substituent Functional Group Biological Activity Reference
N-(1H-Indol-5-yl)-4-methylbenzenesulfonamide Indole (5-position) 4-Methylbenzenesulfonamide Inferred antitumor potential
A6 (N-(4-Sulfamoylphenyl)-1H-indole-5-carboxamide) Indole (5-position) Sulfamoylphenylcarboxamide Synergistic antitumor with DOX
N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide Pyridine 4-Methylbenzenesulfonamide Intermediate for TGX221 (antitumor)
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide Indazole (5-position) 4-Methylbenzenesulfonamide Anticancer activity
N-(4-Aminophenyl)-4-methylbenzenesulfonamide Phenyl (4-amino) 4-Methylbenzenesulfonamide N/A (structural studies)

Key Observations:

  • Pyridine-based analogs are intermediates in antitumor drug synthesis, while indole derivatives (e.g., A6) directly inhibit tumor growth .
  • Substituent Effects: The 4-methyl group on the benzenesulfonamide enhances hydrophobicity, which may improve membrane permeability. Methoxy or amino substituents (e.g., ) introduce polarity, influencing solubility and crystal packing .
  • Functional Group Variations : Carboxamide derivatives (A6) show enhanced cytotoxicity compared to sulfonamides, likely due to additional hydrogen-bonding interactions with targets .

Crystallographic and Conformational Analysis

Table 2: Structural Parameters of Selected Sulfonamides
Compound Name Dihedral Angle (Aromatic Rings) Hydrogen Bonding Patterns Reference
N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide 66.87° (pyridine vs. benzene) N–H⋯Br and C–H⋯π interactions
N-(4-Aminophenyl)-4-methylbenzenesulfonamide 45.86° (phenyl vs. benzene) N–H⋯O and N–H⋯N 3D networks
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide Not reported Intermolecular N–H⋯O and π-π stacking

Key Observations:

  • Dihedral Angles: The angle between aromatic rings influences molecular planarity and packing.
  • Hydrogen Bonding : Sulfonamide NH groups consistently participate in N–H⋯O bonds, critical for crystal lattice formation. Additional interactions (e.g., N–H⋯N in ) enhance structural rigidity .

Biological Activity

N-(1H-indol-5-yl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an indole moiety linked to a sulfonamide group, which is known for its diverse pharmacological properties. The indole structure is critical for biological interactions, while the sulfonamide group enhances binding affinity to various biological targets.

This compound interacts with specific molecular targets, influencing various biochemical pathways. The indole ring can modulate protein and enzyme activity, while the sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding specificity .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. For example, it has been evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:

Pathogen MIC (µg/mL) Activity
Methicillin-resistant S. aureus≤ 0.25Strong anti-MRSA activity
Cryptococcus neoformans≤ 0.25Antifungal activity

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also shown potential as an anticancer agent. Studies have indicated that it can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

  • Cell Lines Tested : HCT116, SW480
  • IC50 Values :
    • HCT116: 0.12 µM
    • SW480: 2 µM

These findings highlight its potential as a therapeutic agent in colorectal cancer treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Researchers synthesized a series of analogues and evaluated their efficacy against MRSA and fungi.
    • Results indicated that compounds with halogen substitutions on the indole ring exhibited enhanced antibacterial properties.
  • Study on Anticancer Mechanisms :
    • A study demonstrated that the compound induced apoptosis in cancer cells via tubulin polymerization inhibition.
    • Molecular docking studies confirmed its binding affinity to tubulin, similar to known inhibitors like colchicine .

Q & A

Q. What are the standard synthetic protocols for N-(1H-indol-5-yl)-4-methylbenzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with 5-aminoindole derivatives under controlled conditions. A common method includes:

  • Step 1 : Dissolving 5-aminoindole in a polar solvent (e.g., water or THF).
  • Step 2 : Dropwise addition of 4-methylbenzenesulfonyl chloride at 0–5°C to minimize side reactions.
  • Step 3 : Stirring at room temperature for 10–24 hours, followed by precipitation or extraction.

Intermediates are characterized via 1^1H/13^13C NMR (to confirm sulfonamide bond formation) and FT-IR (to verify S=O and N–H stretches at ~1350 cm1^{-1} and ~3300 cm1^{-1}, respectively) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : 1^1H NMR identifies aromatic protons (δ 6.8–8.0 ppm) and methyl groups (δ 2.4–2.6 ppm). 13^13C NMR confirms sulfonamide carbonyl resonance (δ ~125–135 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C15_{15}H14_{14}N2_2O2_2S).
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., S–N ≈ 1.63 Å) and dihedral angles between aromatic rings (e.g., 45–70°) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of sulfonamide derivatives?

Discrepancies in biological activity (e.g., antiproliferative effects) may arise from conformational differences in the solid state. For example:

  • Dihedral Angle Analysis : A 45.86° angle between benzene and indole rings in N-(4-aminophenyl)-4-methylbenzenesulfonamide correlates with reduced steric hindrance, enhancing receptor binding .
  • Hydrogen Bonding : Intermolecular N–H⋯O bonds (2.8–3.2 Å) stabilize active conformations, as seen in related sulfonamides .

Q. What methodologies optimize the reaction yield of this compound under catalytic conditions?

  • Catalyst Screening : Palladium or nickel catalysts (e.g., Pd(OAc)2_2) improve coupling efficiency in multi-step syntheses. For example, N-(2-bromoethyl)-4-methylbenzenesulfonamide intermediates are prepared via Pd-catalyzed Heck cyclization .
  • Solvent Optimization : Using DMF or DMSO increases solubility of indole derivatives, achieving yields >75% .

Q. How do computational methods support structure-activity relationship (SAR) studies for this compound?

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict sulfonamide reactivity. For example, electron-deficient benzene rings enhance hydrogen-bond acceptor capacity .
  • Molecular Docking : Simulates binding to biological targets (e.g., kinases) by aligning the indole moiety with hydrophobic pockets .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antiproliferative activity of this compound?

  • Cross-Validation : Replicate assays using standardized cell lines (e.g., MCF-7 or HeLa) and controls.
  • Structural Confirmation : Re-analyze batches via SCXRD to rule out polymorphic variations affecting activity .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., N-(1H-indazol-5-yl) derivatives) to identify substituent-dependent trends .

Experimental Design

Q. What strategies ensure reproducibility in crystallizing this compound for SCXRD?

  • Solvent Selection : Use slow-evaporation methods with ethanol/water (1:1) to grow diffraction-quality crystals.
  • Temperature Control : Maintain 20–25°C to avoid thermal disorder.
  • Data Collection : Employ SHELX software for refinement, ensuring R-factors < 0.05 .

Q. How can hydrogen-bonding networks in the crystal structure inform drug design?

  • Network Mapping : Identify key N–H⋯O and π-π interactions (e.g., 3.0 Å contacts in N-(4-aminophenyl) derivatives) that stabilize bioactive conformations .
  • Co-crystallization : Co-crystallize with target proteins (e.g., carbonic anhydrase) to validate binding modes .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Sulfonamide Derivatives

CompoundSpace GroupDihedral Angle (°)Hydrogen Bonds (Å)Reference
N-(4-Aminophenyl) derivativeP-145.86N–H⋯O: 2.89
N-(1H-Indazol-5-yl) analogP21_1/c66.87N–H⋯Br: 3.12

Q. Table 2. Synthetic Optimization Conditions

ParameterOptimal ValueImpact on Yield
Catalyst (Pd(OAc)2_2)5 mol%+20% efficiency
Solvent (DMF)10 mL/g substrate+15% solubility
Reaction Time18 hours>90% conversion

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